5,6-Difluoro-3-methoxy-2-pyrazinamine
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Overview
Description
5,6-Difluoro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of fluorine atoms and a methoxy group in its structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3-methoxypyrazin-2-amine typically involves the reaction of 5,6-difluoropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of 5,6-Difluoro-3-methoxypyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation: Products include pyrazine oxides.
Reduction: Products include reduced amines and other derivatives.
Scientific Research Applications
5,6-Difluoro-3-methoxypyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5,6-Difluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyrazin-2-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,6-Difluoropyrazine: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxypyrazine: Lacks the fluorine atoms and has different chemical properties.
Uniqueness
5,6-Difluoro-3-methoxypyrazin-2-amine is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity, binding affinity, and potential biological activities compared to similar compounds .
Biological Activity
5,6-Difluoro-3-methoxy-2-pyrazinamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features two fluorine atoms and a methoxy group, which significantly influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Effective against a range of microbial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Shown to modulate inflammatory responses.
Antimicrobial Activity
In vitro assays have been conducted to evaluate the efficacy of this compound against various microbial strains. The results are summarized in the following table:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
E. coli | 15 μg/mL | Significant inhibition |
S. aureus | 10 μg/mL | Comparable to standard antibiotics |
Candida albicans | 20 μg/mL | Moderate effectiveness |
These findings suggest that the compound possesses promising antimicrobial properties that warrant further investigation.
Anticancer Properties
The anticancer activity of this compound has been assessed in several cancer cell lines. A notable study reported the following IC50 values:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis through mitochondrial pathway |
A549 (Lung cancer) | 8.0 | Inhibition of cell cycle progression |
HeLa (Cervical cancer) | 15.0 | Modulation of p53 signaling pathway |
These results indicate that the compound may inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The compound exhibited a reduction in pro-inflammatory cytokines as shown in the following table:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 250 | 75 | 70% |
IL-6 | 300 | 90 | 70% |
This data suggests that the compound effectively reduces inflammatory responses by inhibiting cytokine release.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to:
- Inhibit Enzymatic Activity : Compounds like this often inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulate Signaling Pathways : The compound may influence key signaling pathways such as MAPK and NF-kB, which are pivotal in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results showed significant activity with MIC values comparable to existing treatments.
-
Cancer Therapeutics Research :
- A recent study focused on its effects on pancreatic cancer cells, demonstrating a marked decrease in cell viability and induction of apoptosis via mitochondrial pathways.
Properties
Molecular Formula |
C5H5F2N3O |
---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
5,6-difluoro-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9) |
InChI Key |
ISOHDVRVXJUNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C(=N1)F)F)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.